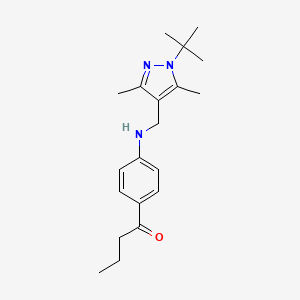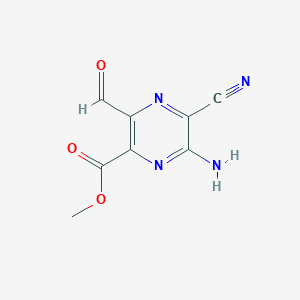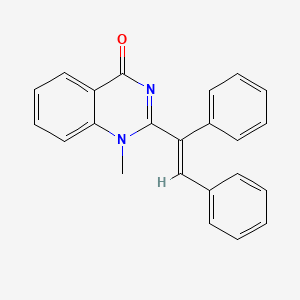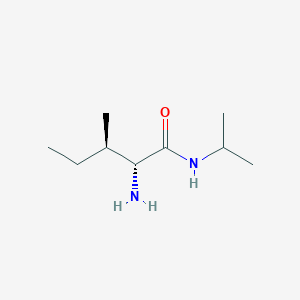![molecular formula C14H13N3O2S B13101844 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13101844.png)
2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
The synthesis of 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine typically involves a series of substitution reactions. One common method starts with 5-bromo-4,7-diazindole as the initial material. This compound undergoes a series of reactions with ammonia, p-toluenesulfonyl chloride, and tert-butyl chloroformate to yield the final product . This synthetic route is advantageous due to its simplicity, mild reaction conditions, and minimal by-products, making it suitable for large-scale industrial production .
Análisis De Reacciones Químicas
2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its kinase inhibitory properties, it is explored as a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. This inhibition is particularly relevant in the context of cancer therapy, where dysregulated kinase activity is a common feature .
Comparación Con Compuestos Similares
2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Exhibits similar biological activities but may differ in potency and selectivity.
6H-pyrrolo[3,4-b]pyrazine: Another related compound with distinct biological properties.
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H13N3O2S |
|---|---|
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
2-methyl-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C14H13N3O2S/c1-10-3-5-12(6-4-10)20(18,19)17-8-7-13-14(17)15-9-11(2)16-13/h3-9H,1-2H3 |
Clave InChI |
ZXONEFJEZHJTBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)



![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)





![(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13101836.png)
![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
